molecular formula C26H33NaO8 B1676478 メチルプレドニゾロンナトリウムスクシネート CAS No. 2375-03-3

メチルプレドニゾロンナトリウムスクシネート

カタログ番号: B1676478
CAS番号: 2375-03-3
分子量: 496.5 g/mol
InChIキー: FQISKWAFAHGMGT-SGJOWKDISA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メチルプレドニゾロンナトリウムスクシネートは、強力な抗炎症作用と免疫抑制作用を主な目的とした合成グルココルチコイドです。プレドニゾロンの誘導体であるメチルプレドニゾロンのナトリウムスクシネートエステルです。 この化合物は水とアルコールに高度に溶解するため、急速な治療効果が必要な状況で静脈内投与に適しています .

2. 製法

合成経路と反応条件: メチルプレドニゾロンナトリウムスクシネートの合成には、メチルプレドニゾロンとコハク酸のエステル化が伴います。このプロセスは通常、次の手順が含まれます。

工業生産方法: メチルプレドニゾロンナトリウムスクシネートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、高収率と高純度のために最適化され、多くの場合、最終製品が製薬基準を満たすように、高性能液体クロマトグラフィー(HPLC)などの高度な精製技術が用いられます .

3. 化学反応解析

反応の種類: メチルプレドニゾロンナトリウムスクシネートは、さまざまな化学反応を起こし、以下が含まれます。

一般的な試薬と条件:

主な生成物:

4. 科学研究への応用

メチルプレドニゾロンナトリウムスクシネートは、科学研究において幅広い用途があります。

    化学: HPLCや質量分析などの分析方法における基準物質として使用されます。

    生物学: グルココルチコイドが細胞プロセスや遺伝子発現に与える影響を調査する研究で使用されます。

    医学: 炎症性疾患や自己免疫疾患の治療における有効性と安全性を評価するために、臨床研究で広く使用されています。

    業界: 新しい製剤や薬物送達システムの開発と試験に使用されています .

科学的研究の応用

Allergic Conditions

Methylprednisolone sodium succinate is indicated for the control of severe allergic states that are unresponsive to conventional treatments. These include:

  • Asthma : Used in acute exacerbations to reduce inflammation and improve airflow.
  • Dermatologic Diseases : Effective in conditions such as bullous dermatitis herpetiformis and severe erythema multiforme (Stevens-Johnson syndrome) .

Endocrine Disorders

This compound is utilized in managing various endocrine disorders, such as:

  • Adrenocortical Insufficiency : Both primary and secondary forms can be treated with methylprednisolone sodium succinate, often in conjunction with mineralocorticoids .
  • Congenital Adrenal Hyperplasia : It helps manage adrenal crises in patients with this condition.

Gastrointestinal Diseases

In gastrointestinal disorders, methylprednisolone sodium succinate can be used to manage:

  • Regional Enteritis : It helps during critical periods of disease exacerbation.
  • Ulcerative Colitis : Provides systemic therapy during flare-ups .

Neurological Conditions

Methylprednisolone sodium succinate has been investigated for its efficacy in treating traumatic spinal cord injuries. A systematic review indicated that while it was initially thought to improve outcomes, evidence supporting its routine use remains weak . The standard dosing protocol involves a bolus of 30 mg/kg followed by a continuous infusion .

High-Dose Methylprednisolone in Sepsis

A randomized controlled trial examined the effects of high-dose methylprednisolone sodium succinate in patients with severe sepsis and septic shock. The study found no significant benefit in mortality or shock reversal compared to placebo, raising concerns about increased mortality related to secondary infections among those treated with the steroid .

Traumatic Spinal Cord Injury

Research evaluating the effectiveness of methylprednisolone sodium succinate following traumatic spinal cord injury revealed that while it was administered according to established protocols, it did not enhance neurological recovery at 26 weeks post-injury . This finding underscores the need for further investigation into optimal treatment strategies for spinal injuries.

Data Table: Indications and Dosing Recommendations

ConditionRecommended DoseAdministration Route
Severe Allergic Reactions30 mg/kg IV over 30 minutesIntravenous
Spinal Cord Injury30 mg/kg IV bolus then 5.4 mg/kg/hrIntravenous
Adrenocortical InsufficiencyVaries based on clinical needIntravenous/Intramuscular
Gastrointestinal DiseasesVaries based on severityIntravenous

作用機序

メチルプレドニゾロンナトリウムスクシネートは、細胞質のグルココルチコイド受容体に結合することで効果を発揮します。結合すると、受容体リガンド複合体は核に移行し、そこで標的遺伝子の転写を調節します。これにより、炎症性サイトカインの抑制と抗炎症性タンパク質の上昇が起こります。 この化合物は、炎症部位への白血球の遊走を阻害し、毛細血管の透過性を低下させる作用もあります .

類似化合物:

独自性: メチルプレドニゾロンナトリウムスクシネートは、作用開始が速く、溶解性が高いことが特徴であり、特に急性期の医療状況で役立ちます。プレドニゾロンと比較して、抗炎症作用が強く、ナトリウムと水の貯留を起こす傾向が低いです。 デキサメタゾンとは異なり、作用時間が短いことが特徴であり、グルココルチコイド効果を正確に制御する必要がある状況で有利になる可能性があります .

生化学分析

Biochemical Properties

Methylprednisolone sodium succinate plays a significant role in biochemical reactions by modulating the activity of various enzymes, proteins, and other biomolecules. It primarily interacts with glucocorticoid receptors, which are intracellular receptors that regulate gene expression. Upon binding to these receptors, methylprednisolone sodium succinate forms a receptor-ligand complex that translocates to the nucleus and binds to glucocorticoid response elements in the DNA. This interaction leads to the regulation of genes involved in inflammatory and immune responses . Additionally, methylprednisolone sodium succinate inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Cellular Effects

Methylprednisolone sodium succinate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as lymphocytes and macrophages, methylprednisolone sodium succinate suppresses the production of cytokines and chemokines, thereby reducing inflammation . It also inhibits the proliferation of T cells and induces apoptosis in certain immune cells, contributing to its immunosuppressive effects . In non-immune cells, methylprednisolone sodium succinate affects glucose metabolism by increasing gluconeogenesis and decreasing glucose uptake, leading to hyperglycemia .

Molecular Mechanism

The molecular mechanism of action of methylprednisolone sodium succinate involves its binding to glucocorticoid receptors, which are part of the nuclear receptor superfamily. Upon binding, the receptor-ligand complex undergoes a conformational change that allows it to translocate to the nucleus. . This regulation of gene expression results in the inhibition of pro-inflammatory genes and the upregulation of anti-inflammatory genes. Additionally, methylprednisolone sodium succinate inhibits the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), further reducing the expression of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methylprednisolone sodium succinate can vary over time. The compound is rapidly absorbed and distributed throughout the body, with demonstrable effects evident within one hour of administration . The stability and degradation of methylprednisolone sodium succinate are influenced by factors such as temperature and pH. Long-term studies have shown that prolonged exposure to methylprednisolone sodium succinate can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are often reversible upon discontinuation of the compound.

Dosage Effects in Animal Models

The effects of methylprednisolone sodium succinate vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant adverse effects . At high doses, methylprednisolone sodium succinate can cause toxic effects such as hyperglycemia, hypertension, and immunosuppression . In animal studies, threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not proportionally enhance the therapeutic effect but increases the risk of adverse effects .

Metabolic Pathways

Methylprednisolone sodium succinate is involved in various metabolic pathways, including carbohydrate, protein, and lipid metabolism. It interacts with enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, promoting gluconeogenesis and increasing blood glucose levels . Additionally, methylprednisolone sodium succinate affects lipid metabolism by increasing lipolysis and redistributing fat to different body compartments . These metabolic effects contribute to the overall physiological response to the compound.

Transport and Distribution

Methylprednisolone sodium succinate is transported and distributed within cells and tissues through various mechanisms. It is highly soluble in water, allowing for rapid absorption and distribution following intravenous or intramuscular administration . The compound binds to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . Within cells, methylprednisolone sodium succinate can diffuse across cell membranes and bind to intracellular glucocorticoid receptors, initiating its biochemical effects .

Subcellular Localization

The subcellular localization of methylprednisolone sodium succinate is primarily within the cytoplasm and nucleus of cells. Upon entering the cell, the compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex . This complex then translocates to the nucleus, where it interacts with DNA to regulate gene expression . The activity and function of methylprednisolone sodium succinate are influenced by its localization within these cellular compartments, as well as by post-translational modifications that may affect its binding affinity and stability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methylprednisolone sodium succinate involves the esterification of methylprednisolone with succinic acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of methylprednisolone sodium succinate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Methylprednisolone sodium succinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

類似化合物との比較

Uniqueness: Methylprednisolone sodium succinate is unique due to its rapid onset of action and high solubility, making it particularly useful in acute medical situations. Compared to prednisolone, it has greater anti-inflammatory potency and less tendency to cause sodium and water retention. Unlike dexamethasone, it has a shorter duration of action, which can be advantageous in situations requiring precise control of glucocorticoid effects .

生物活性

Methylprednisolone sodium succinate (MPSS) is a synthetic glucocorticoid with potent anti-inflammatory properties, widely used in clinical settings for various conditions, including spinal cord injuries, severe allergic reactions, and inflammatory diseases. This article delves into the biological activity of MPSS, examining its pharmacokinetics, efficacy in clinical trials, and safety profiles based on diverse research findings.

Pharmacokinetics

The pharmacokinetics of MPSS reveals critical insights into its absorption, distribution, metabolism, and excretion. Following intravenous administration, MPSS demonstrates rapid absorption with effects observable within one hour. Its half-life is approximately 1.93 hours, with a mean residence time of 3.50 hours and systemic clearance of 0.45 L/h/kg . The drug is nearly completely excreted within 12 hours post-administration, necessitating frequent dosing in cases requiring sustained therapeutic levels .

Table 1: Pharmacokinetic Parameters of Methylprednisolone Sodium Succinate

ParameterValue
Half-life1.93 hours
Mean Residence Time (MRT)3.50 hours
Systemic Clearance (CL)0.45 L/h/kg
Volume of Distribution (Vd)1.5 L/kg

Efficacy in Clinical Applications

MPSS has been studied extensively for its efficacy in treating acute spinal cord injuries (SCI). The National Acute Spinal Cord Injury Studies (NASCIS) highlighted its potential benefits when administered within eight hours post-injury. However, subsequent analyses have raised questions regarding its effectiveness.

  • NASCIS Trials : Early studies indicated that high-dose MPSS could improve neurological outcomes when administered shortly after injury. However, more recent systematic reviews suggest that the evidence supporting these claims is weak, with no significant improvement in motor function compared to placebo groups .
  • Case Study Analysis : A cohort study involving patients with cervical cord injury revealed no significant neurological improvement attributable to MPSS treatment compared to non-MPSS treated groups . Complications such as pneumonia and urinary tract infections were notably higher in patients receiving MPSS .

Table 2: Summary of Efficacy Findings from Key Studies

Study/TrialFindings
NASCIS II & IIIWeak evidence for improved outcomesInsufficient support for standard use
Cohort StudyNo significant difference in ASIA scoresHigh complication rates observed
Meta-analysisSignificant motor improvement at 6 weeksEvidence remains controversial

Safety Profile

The safety profile of MPSS has been a focal point in its clinical application. Although generally well-tolerated, there are notable risks associated with high-dose regimens:

  • Infection Risk : Increased incidence of sepsis and hyperglycemia has been reported in patients treated with MPSS .
  • Mortality Rates : A controlled trial indicated that high-dose corticosteroids did not improve outcomes in severe sepsis and may increase mortality rates among specific subgroups .

Non-Genomic and Genomic Effects

Recent research has explored both genomic and non-genomic mechanisms of action for MPSS. While traditional glucocorticoids exert effects primarily through genomic pathways by regulating gene expression, MPSS exhibits significant non-genomic activity as well:

  • Non-Genomic Effects : Studies show that MPSS can rapidly modulate inflammatory responses independent of gene transcription, impacting cytokine release and cellular signaling pathways .
  • Genomic Responses : Inflammatory cytokine gene transcription is significantly reduced following exposure to MPSS at optimal doses, underscoring the importance of dose selection for therapeutic efficacy .

特性

IUPAC Name

sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQISKWAFAHGMGT-SGJOWKDISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2921-57-5 (Parent)
Record name Methylprednisolone sodium succinate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2023303
Record name Methylprednisolone sodium succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375-03-3
Record name Methylprednisolone sodium succinate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylprednisolone sodium succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodium salt, (6α,11β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLPREDNISOLONE SODIUM SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEC9GKY20K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylprednisolone sodium succinate
Reactant of Route 2
Reactant of Route 2
Methylprednisolone sodium succinate
Reactant of Route 3
Reactant of Route 3
Methylprednisolone sodium succinate
Reactant of Route 4
Reactant of Route 4
Methylprednisolone sodium succinate
Reactant of Route 5
Methylprednisolone sodium succinate
Reactant of Route 6
Reactant of Route 6
Methylprednisolone sodium succinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。